Cas no 67805-53-2 (2(1H)-Quinolinone,8-bromo-1-methyl-(9CI))

2(1H)-Quinolinone, 8-bromo-1-methyl-(9CI) is a brominated and methyl-substituted quinolinone derivative with potential applications in pharmaceutical and organic synthesis. The presence of the bromo group at the 8-position enhances its reactivity for further functionalization, making it a valuable intermediate in cross-coupling reactions and heterocyclic chemistry. The methyl substitution at the 1-position improves stability and influences electronic properties, facilitating selective modifications. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its rigid quinolinone scaffold. Its well-defined structure and synthetic versatility make it a preferred choice for researchers in medicinal chemistry and material science.
2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) structure
67805-53-2 structure
Product Name:2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
CAS No:67805-53-2
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD11858573
CID:967107
PubChem ID:20525141
Update Time:2025-11-02

2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
    • 8-Bromo-1-methyl-1H-quinolin-2-one
    • 8-bromo-1-methylquinolin-2-one
    • CS-0454867
    • SCHEMBL11274030
    • MB10242
    • FT-0720636
    • 67805-53-2
    • 8-BROMO-1-METHYLQUINOLIN-2(1H)-ONE
    • DTXSID40608367
    • DB-073933
    • MDL: MFCD11858573
    • Inchi: 1S/C10H8BrNO/c1-12-9(13)6-5-7-3-2-4-8(11)10(7)12/h2-6H,1H3
    • InChI Key: YKUKXVQBTWRTBB-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC2C=CC(N(C)C=21)=O

Computed Properties

  • Exact Mass: 236.97893g/mol
  • Monoisotopic Mass: 236.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 20.3Ų

2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Pricemore >>

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2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:67805-53-2)2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
Order Number:A942712
Stock Status:in Stock
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:44
Price ($):1058.0/705.0/423.0/317.0
Email:sales@amadischem.com

Additional information on 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)

Comprehensive Overview of 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) (CAS No. 67805-53-2)

2(1H)-Quinolinone,8-bromo-1-methyl-(9CI), with the CAS No. 67805-53-2, is a brominated quinoline derivative that has garnered significant attention in pharmaceutical and organic chemistry research. This compound belongs to the quinolinone family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The presence of a bromo substituent at the 8-position and a methyl group at the 1-position enhances its reactivity and potential utility in synthetic pathways.

In recent years, the demand for 8-bromo-1-methylquinolin-2(1H)-one (a common synonym) has increased due to its role as a key intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in antimicrobial agents, anti-inflammatory drugs, and central nervous system (CNS) therapeutics. The compound's unique structure allows for further functionalization, making it a versatile building block in medicinal chemistry.

One of the most frequently asked questions about CAS No. 67805-53-2 is its solubility and stability under various conditions. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while being less soluble in water. Its stability is generally high under inert atmospheres, but it may degrade under prolonged exposure to light or strong oxidizing agents. These properties are critical for researchers handling the compound in laboratory settings.

The synthesis of 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) typically involves bromination of 1-methylquinolin-2(1H)-one, followed by purification steps to achieve high purity. Advanced techniques like HPLC and NMR spectroscopy are commonly employed to characterize the compound and ensure its quality. Recent advancements in green chemistry have also explored eco-friendly bromination methods to reduce environmental impact, aligning with the growing trend of sustainable chemical synthesis.

From a commercial perspective, 8-bromo-1-methylquinolin-2(1H)-one is available from several specialty chemical suppliers, often with purity grades exceeding 98%. Pricing and availability may vary depending on market demand and production scale. Researchers are advised to verify the certificate of analysis (CoA) and storage recommendations before procurement to ensure optimal performance in their experiments.

In the context of drug discovery, CAS No. 67805-53-2 has been investigated as a precursor for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. Its structural features mimic those of natural alkaloids, which often exhibit potent pharmacological effects. This has led to increased interest in its potential for treating neurodegenerative diseases and cancer, though extensive clinical studies are still needed to validate these applications.

Safety data for 2(1H)-Quinolinone,8-bromo-1-methyl-(9CI) suggests that it should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and goggles. While not classified as highly hazardous, proper ventilation and avoidance of inhalation or skin contact are recommended. Material safety data sheets (MSDS) provide detailed guidance on handling and disposal procedures.

Looking ahead, the future of 67805-53-2 appears promising, with ongoing research exploring its derivatives for novel therapeutic applications. The compound's compatibility with cross-coupling reactions and other modern synthetic methodologies further enhances its value in organic synthesis. As the pharmaceutical industry continues to seek innovative small molecules, 8-bromo-1-methylquinolin-2(1H)-one is likely to remain a compound of significant interest.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:67805-53-2)2(1H)-Quinolinone,8-bromo-1-methyl-(9CI)
A942712
Purity:99%/99%/99%/99%
Quantity:1.0g/500.0mg/250.0mg/100.0mg
Price ($):1058.0/705.0/423.0/317.0
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